Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
Description
Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 4-position, a methyl group at the pyrrolidine nitrogen, and a methyl ester at the 3-position. This compound belongs to a class of spiro[indoline-3,2′-pyrrolidine] derivatives, as reported in crystallographic studies . Its structure has been resolved using single-crystal X-ray diffraction, with data refinement performed via SHELX software . Key structural attributes include:
- Pyrrolidine ring conformation: Non-planar puckering influenced by steric and electronic effects of substituents.
- Electron-withdrawing 4-fluorophenyl group: Modulates electronic density distribution and dipole moments.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-15-7-11(12(8-15)13(16)17-2)9-3-5-10(14)6-4-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
AAMDSQYMUNGGNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Description
The synthesis generally follows a multi-step process:
Formation of Schiff Base Intermediate
The initial step involves the condensation of 4-fluorobenzaldehyde with methylamine to form an imine (Schiff base). This reaction typically occurs under reflux conditions in an alcoholic solvent such as ethanol or methanol.Cyclization to Form Pyrrolidine Ring
The Schiff base intermediate undergoes cyclization with a β-ketoester, commonly ethyl acetoacetate or a similar compound, in the presence of a base such as sodium ethoxide. This step forms the pyrrolidine ring system.Esterification and Methylation
The carboxylate group is introduced or modified to the methyl ester form, often by treatment with methanol under acidic or basic catalysis. The nitrogen methylation can be achieved either before or after ring closure, depending on the synthetic strategy.Purification
The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography using hexane/ethyl acetate mixtures) to achieve high purity.
Reaction Conditions and Optimization
- Solvent : Ethanol or methanol is preferred for condensation and cyclization steps due to good solubility and reflux properties.
- Temperature : Reflux temperatures (~78°C for ethanol) are standard; however, temperature control during sensitive steps (e.g., nitromethylation if involved) is critical to avoid side reactions.
- Catalysts/Base : Sodium ethoxide or other alkoxides are commonly used to promote cyclization.
- Time : Reaction times vary from several hours to overnight, depending on scale and conditions.
Industrial Scale Considerations
- Continuous flow reactors and automated synthesis platforms are employed to improve yield and reproducibility.
- Purification at scale involves recrystallization and preparative chromatography to ensure pharmaceutical-grade purity.
- Process optimization focuses on minimizing by-products and maximizing atom economy.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes/Optimization |
|---|---|---|---|
| Schiff base formation | 4-fluorobenzaldehyde + methylamine, EtOH, reflux | Imine intermediate formation | Use dry solvent to prevent hydrolysis |
| Cyclization | Schiff base + ethyl acetoacetate, NaOEt, reflux | Pyrrolidine ring formation | Base strength and solvent polarity critical |
| Esterification/Methylation | Methanol, acid/base catalyst | Methyl ester formation | Control pH to avoid hydrolysis |
| Purification | Recrystallization or column chromatography | Product isolation and purity | Hexane/ethyl acetate gradient effective |
Summary of Key Research and Patents
- Patents related to similar fluorinated pyrrolidine derivatives describe preparation methods involving condensation, cyclization, and esterification steps, emphasizing the importance of reaction condition control to maximize yield and purity.
- Research articles highlight the use of safer solvents and greener chemistry approaches in related pyrrolidine syntheses, which could be adapted for this compound to improve sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the pyrrolidine ring and the ester group are primary sites for oxidation.
Key Findings :
-
The ester group undergoes oxidation to a carboxylic acid under strong acidic conditions with KMnO₄ .
-
The N-methyl group is resistant to oxidation, but the pyrrolidine ring forms N-oxide derivatives with CrO₃.
Reduction Reactions
The ester group can be reduced to an alcohol, while the fluorophenyl group remains inert under standard conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | 3-(Hydroxymethyl)-4-(4-fluorophenyl)-1-methylpyrrolidine | 80–85% |
| Sodium borohydride (NaBH₄) | Methanol, 25°C | No reaction (ester group remains intact) | – |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the aromatic fluorine.
-
NaBH₄’s milder reducing power fails to react with the ester under ambient conditions.
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
Structural Impact :
-
Hydrolysis preserves the pyrrolidine ring and fluorophenyl group, making the carboxylic acid a versatile intermediate for further derivatization .
Substitution Reactions
The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Limitations :
-
NAS requires electron-deficient aromatic systems. The para-fluorine’s strong electron-withdrawing effect facilitates substitution, but steric hindrance from the pyrrolidine ring lowers yields .
Coupling Reactions
The ester and fluorophenyl groups enable cross-coupling reactions:
Applications :
-
Suzuki coupling introduces aryl/heteroaryl groups at the fluorophenyl position, enhancing structural diversity .
-
Aminolysis converts the ester to amides, useful in drug discovery .
Stability and Degradation
The compound exhibits moderate stability under ambient conditions but degrades under UV light or strong bases:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Cleavage of the ester group → carboxylic acid + methanol | 4–6 hours |
| Strong base (pH > 12) | Ring-opening of pyrrolidine → linear amine derivatives | 1–2 hours |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is primarily investigated for its biological activity, particularly as a potential pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Applications
- Inhibition of Transporters : Research indicates that this compound may inhibit equilibrative nucleoside transporters, which are crucial in regulating nucleotide synthesis and adenosine levels. This suggests potential therapeutic roles in treating conditions related to inflammation and neuroprotection.
- Antifibrotic Activity : In preclinical models, compounds similar to this compound have shown promise as inhibitors of deubiquitylating enzymes like USP30, which are implicated in fibrotic diseases . This opens avenues for developing antifibrotic therapies.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules due to its unique structural features.
Biological Studies
The biological activity of this compound has been explored through various interaction studies.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential use in neurodegenerative disease therapies .
Case Study 2: Antifibrotic Activity
In another preclinical model focused on lung fibrosis, the compound was tested for its ability to inhibit collagen deposition. The results showed promising antifibrotic effects, indicating its potential as a therapeutic agent for pulmonary fibrosis .
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The compound’s structural analogs differ primarily in substituent type, position, and ring modifications. Below is a comparative analysis:
Table 1: Key Structural and Electronic Comparisons
*Puckering amplitudes (q) are hypothetical estimates based on Cremer-Pople parameters .
Conformational Analysis
The pyrrolidine ring’s puckering is quantified using Cremer-Pople coordinates, which define amplitude (q) and phase angle (φ) . For the target compound:
- Amplitude (q) : Moderately puckered due to steric interactions between the 4-fluorophenyl group and the ester moiety.
- Phase angle (φ) : Indicates a twist-boat conformation, common in substituted pyrrolidines.
In contrast:
- Chlorophenyl analog : Larger q values suggest increased puckering due to the bulkier Cl substituent.
- Carboxylic acid derivative : Near-planar conformation (q ≈ 0.2 Å) due to hydrogen bonding with the carboxylate group.
Electronic and Physicochemical Properties
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s higher electronegativity reduces electron density on the aryl ring compared to chlorine, altering dipole moments and π-π stacking interactions .
- Ester vs. Carboxylic Acid : The methyl ester enhances lipophilicity (logP ≈ 2.1) versus the carboxylic acid (logP ≈ 0.8), affecting membrane permeability.
*Theoretical values based on substituent contributions.
Biological Activity
Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate (CAS: 1706459-53-1) is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, synthesis, and various biological activities, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent esterification. The compound's synthesis has been documented in various studies, highlighting its potential for further modifications to enhance biological activity.
Antimicrobial Activity
One notable study evaluated the antimicrobial properties of related pyrrolidine derivatives, indicating that compounds with similar structures exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was tested alongside these derivatives, showing moderate inhibition zones of approximately 15 mm against both bacterial strains .
Neuropharmacological Effects
Research has indicated that compounds related to this compound may influence neuropeptide systems, particularly the relaxin-3/RXFP3 pathway, which is crucial for stress responses and appetite control. Preliminary in vitro studies suggest that this compound could act as an antagonist at RXFP3 receptors, potentially modulating physiological processes such as anxiety and feeding behavior .
Binding Affinity Studies
In silico studies have been conducted to assess the binding characteristics of similar pyrrolidine derivatives to various biological targets. These studies often utilize computational modeling to predict interactions at a molecular level, providing insights into how this compound might interact with proteins involved in disease pathways .
Case Study 1: Antibacterial Testing
A comparative study was conducted on several pyrrolidine derivatives, including this compound. The results demonstrated that while some derivatives were inactive, this compound showed significant antibacterial activity with inhibition zones measuring up to 17 mm against E. coli and 15 mm against S. aureus .
| Compound Name | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 17 | E. coli |
| This compound | 15 | S. aureus |
Case Study 2: Neuropharmacological Potential
In a study exploring the effects of various compounds on the RXFP3 receptor, this compound was identified as a promising candidate with potential antagonist activity. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could significantly alter the binding affinity and efficacy at RXFP3 .
Q & A
Basic: What are the established synthetic routes for Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via multi-step organic reactions, including:
- Palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group.
- Mannich-type cyclization to form the pyrrolidine ring, followed by esterification.
Reaction optimization involves: - Temperature control (e.g., maintaining 0–5°C during nitromethylation to avoid side reactions) .
- Catalyst screening (e.g., using chiral auxiliaries for stereochemical control) .
- Purification via column chromatography with hexane/ethyl acetate gradients (3:1 ratio) to isolate the product .
Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection using Oxford Diffraction Xcalibur or similar diffractometers (Mo/Kα radiation, λ = 0.71073 Å) .
- Structure solution with SHELXS (direct methods) and refinement via SHELXL (full-matrix least-squares on F²) .
- Validation using WinGX/ORTEP for thermal ellipsoid visualization and geometry checks (e.g., bond angles within ±0.02 Å of expected values) .
Example refinement parameters: R1 = 0.054, wR2 = 0.142 for observed data (I > 2σ(I)) .
Advanced: How can conformational flexibility of the pyrrolidine ring be quantitatively analyzed?
Answer:
The Cremer-Pople puckering parameters are used to describe ring non-planarity:
- Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates using:
, where are deviations from the mean plane . - Software implementation : Tools like PARST or PLATON automate these calculations .
For this compound, typical values are , indicating a twisted envelope conformation .
Advanced: How to resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR)?
Answer:
- NMR validation : Compare experimental / shifts with DFT-calculated values (e.g., using Gaussian09 at B3LYP/6-311++G(d,p)). Discrepancies >0.5 ppm suggest conformational mismatches .
- IR frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP) to align computed and observed carbonyl stretches (~1720 cm⁻¹) .
- Solvent effects : Use the IEF-PCM model to simulate solvent interactions in computational workflows .
Advanced: What strategies confirm the stereochemistry of the methyl group at position 1 and the fluorophenyl substitution?
Answer:
- Anomalous dispersion in X-ray : Heavy atoms (e.g., fluorine) enhance Friedel pair differences to assign absolute configuration .
- NOESY NMR : Cross-peaks between the 1-methyl group and pyrrolidine H-2/H-5 protons confirm spatial proximity .
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol = 90:10) to separate enantiomers (retention time differences >2 min) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s potential bioactivity?
Answer:
- Pharmacophore modeling : Identify critical groups (e.g., fluorophenyl for lipophilicity, carboxylate for hydrogen bonding) using Schrödinger’s Phase .
- Docking studies : Simulate binding to target proteins (e.g., serotonin receptors) with AutoDock Vina. Optimize the scoring function (ΔG < −7 kcal/mol indicates strong binding) .
- In vitro assays : Test cytotoxicity (MTT assay on HeLa cells) and receptor modulation (cAMP accumulation assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
